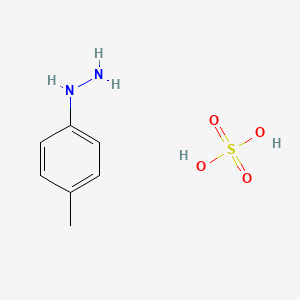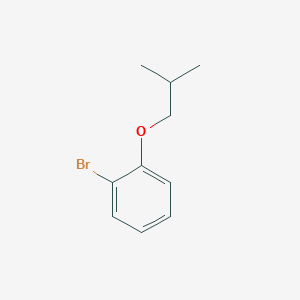![molecular formula C14H15N3O B3271270 N-[4-(1-aminoethyl)phenyl]pyridine-4-carboxamide CAS No. 544694-70-4](/img/structure/B3271270.png)
N-[4-(1-aminoethyl)phenyl]pyridine-4-carboxamide
Übersicht
Beschreibung
“N-[4-(1-aminoethyl)phenyl]pyridine-4-carboxamide” is a chemical compound with the CAS Number: 544694-70-4 . It has a molecular weight of 241.29 . The IUPAC name for this compound is N-[4-(1-aminoethyl)phenyl]isonicotinamide . The physical form of this compound is a powder .
Molecular Structure Analysis
The InChI code for “N-[4-(1-aminoethyl)phenyl]pyridine-4-carboxamide” is 1S/C14H15N3O/c1-10(15)11-2-4-13(5-3-11)17-14(18)12-6-8-16-9-7-12/h2-10H,15H2,1H3,(H,17,18) . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
“N-[4-(1-aminoethyl)phenyl]pyridine-4-carboxamide” is a powder that is stored at room temperature . It has a molecular weight of 241.29 .Wissenschaftliche Forschungsanwendungen
1. Kinase Inhibition and Anticancer Potential
N-[4-(1-aminoethyl)phenyl]pyridine-4-carboxamide derivatives have been explored for their kinase inhibition properties. One study discovered that such compounds are potent and selective Met kinase inhibitors. This has implications in cancer treatment, as Met kinase is often implicated in various types of cancer. A specific derivative demonstrated tumor stasis in a human gastric carcinoma model, indicating its potential as an anticancer agent (Schroeder et al., 2009).
2. Coordination Chemistry and Material Science
In the field of coordination chemistry, derivatives of N-[4-(1-aminoethyl)phenyl]pyridine-4-carboxamide have been used to synthesize complex coordination polymers. These polymers have unique structural properties, such as forming double-stranded polymeric chains and exhibiting emissions potentially useful for material science applications (Yeh, Chen, & Wang, 2008).
3. Anti-Angiogenic and DNA Cleavage Studies
Compounds with the N-[4-(1-aminoethyl)phenyl]pyridine-4-carboxamide structure have been investigated for their anti-angiogenic and DNA cleavage activities. These studies are crucial in the development of new anticancer therapies, as they demonstrate the ability to inhibit blood vessel formation in vivo and interact with DNA (Kambappa et al., 2017).
4. Polymer Synthesis and Thermal Stability
Research into the synthesis of aromatic polyamides containing derivatives of N-[4-(1-aminoethyl)phenyl]pyridine-4-carboxamide has shown that these compounds can be integrated into polymers with high thermal stability and solubility. This has implications for the development of advanced materials (Ravikumar & Saravanan, 2012).
5. Antimicrobial Applications
Certain derivatives of N-[4-(1-aminoethyl)phenyl]pyridine-4-carboxamide have been synthesized and tested for their antimicrobial properties. These compounds have shown effectiveness against bacterial and fungal strains, highlighting their potential in developing new antimicrobial agents (Rathod & Solanki, 2018).
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[4-(1-aminoethyl)phenyl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-10(15)11-2-4-13(5-3-11)17-14(18)12-6-8-16-9-7-12/h2-10H,15H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLHOUXJZKHQYTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)NC(=O)C2=CC=NC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3E)-3-[(4-hydroxy-3-methoxyphenyl)methylidene]oxolan-2-one](/img/structure/B3271192.png)
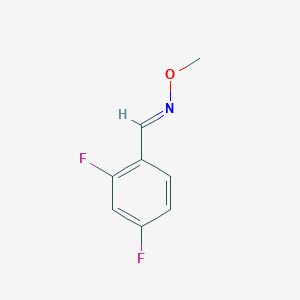
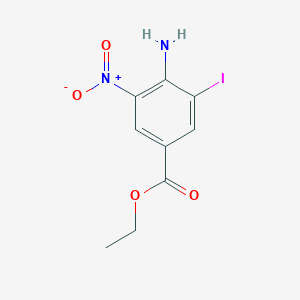

![3-Phenyl-1,4-dioxaspiro[4.5]decan-2-one](/img/structure/B3271222.png)

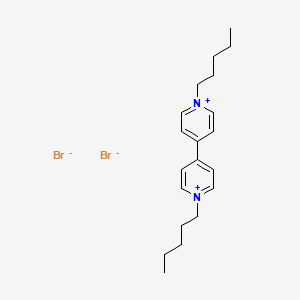
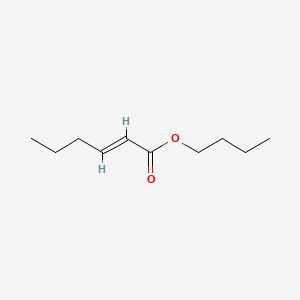
![2-[(2-Aminoethyl)amino]pyridine-3-carbonitrile](/img/structure/B3271262.png)
![[2-(Dimethylamino)-5-nitrophenyl]methanol](/img/structure/B3271267.png)


